molecular formula C13H9IN2 B8673903 1h-Benzimidazole, 2-(4-iodophenyl)-

1h-Benzimidazole, 2-(4-iodophenyl)-

Cat. No.: B8673903
M. Wt: 320.13 g/mol
InChI Key: WUYIWNAPTKDVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1h-Benzimidazole, 2-(4-iodophenyl)- typically involves the iodination of a phenyl-substituted benzimidazole precursor. One common method includes the reaction of 4-iodoaniline with o-phenylenediamine under oxidative conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or N-iodosuccinimide (NIS) in an appropriate solvent like acetic acid or ethanol.

Industrial Production Methods: Industrial production of 1h-Benzimidazole, 2-(4-iodophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the iodine substituent, converting it to a less reactive group.

    Substitution: The iodine atom in 1h-Benzimidazole, 2-(4-iodophenyl)- is a good leaving group, making the compound suitable for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

2-(4-Iodophenyl)-1H-benzoimidazole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1h-Benzimidazole, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1H-benzoimidazole
  • 2-(4-Chlorophenyl)-1H-benzoimidazole
  • 2-(4-Fluorophenyl)-1H-benzoimidazole

Comparison: Compared to its analogs, 1h-Benzimidazole, 2-(4-iodophenyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(4-iodophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H9IN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)

InChI Key

WUYIWNAPTKDVCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)I

Origin of Product

United States

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